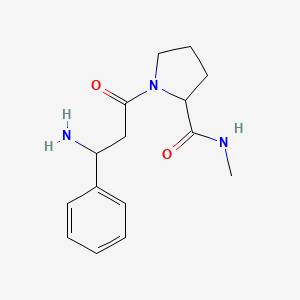![molecular formula C15H21N3O B7576098 [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone](/img/structure/B7576098.png)
[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone, also known as ACPMP, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. These actions are thought to contribute to the compound's antidepressant, anxiolytic, and antipsychotic effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter receptors, [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone has been shown to modulate the levels of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). It has also been found to increase the expression of genes involved in synaptic plasticity, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone is its relatively high potency and selectivity for its target receptors, which allows for more precise experimentation. However, its limited solubility in aqueous solutions can make it difficult to administer in certain experiments, and its potential toxicity at high doses must be taken into consideration.
Direcciones Futuras
There are several potential future directions for research on [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone. One area of interest is its potential use in combination with other therapeutic agents, such as selective serotonin reuptake inhibitors (SSRIs) or antipsychotic drugs. Additionally, further investigation into the compound's mechanism of action and its effects on neurotrophic factors and gene expression could provide valuable insights into its therapeutic potential. Finally, the development of more efficient synthesis methods and formulations could make [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone more accessible for research and potential clinical use.
Conclusion:
In conclusion, [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone is a chemical compound with potential therapeutic applications in the treatment of depression, anxiety, and schizophrenia. Its mechanism of action is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in animal models, and has also been found to modulate the levels of various neurotrophic factors and gene expression. While there are limitations to its use in lab experiments, further research into [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone's potential in combination therapies, mechanism of action, and synthesis methods could lead to new therapeutic options for patients.
Métodos De Síntesis
The synthesis of [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone involves the reaction of 4-(aminomethyl)benzonitrile and 4-cyclopropylpiperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with acetic anhydride to obtain [4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone in high yield and purity.
Aplicaciones Científicas De Investigación
[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone has been studied for its potential use as a therapeutic agent in the treatment of various conditions, including depression, anxiety, and schizophrenia. It has been shown to exhibit antidepressant and anxiolytic effects in animal models, and has also been found to have potential antipsychotic properties.
Propiedades
IUPAC Name |
[4-(aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-11-12-1-3-13(4-2-12)15(19)18-9-7-17(8-10-18)14-5-6-14/h1-4,14H,5-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVMTZUPACFWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)
![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)

![N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B7576065.png)
![2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)
![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576088.png)
![2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576104.png)
![1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576111.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7576116.png)
![3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid](/img/structure/B7576117.png)
